B1192067 ABT-767

ABT-767

Cat. No. B1192067
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.

Scientific Research Applications

Pharmacokinetics in Various Cancers

ABT-767, a poly (ADP-ribose) polymerase enzyme inhibitor, has been studied for its pharmacokinetics in patients with BRCA1 or BRCA2 mutations and various solid tumors. Mittapalli et al. (2017) developed a pharmacokinetic model for ABT-767, finding that albumin significantly influenced its pharmacokinetics, but only accounted for a small part of the variability. This study concluded that dosage adjustments based on body size, age, or mild renal impairment are not necessary for ABT-767 (Mittapalli et al., 2017).

Efficacy in BRCA-Mutated Tumors

A study by de Jonge et al. (2014) evaluated the safety and pharmacokinetics (PK) of ABT-767 in patients with high-grade serous ovarian cancer or BRCA1/2 mutations. The research showed dose-proportional pharmacokinetics and identified a recommended phase 2 dose. Preliminary data suggested that ABT-767 has single-agent activity in BRCA-mutated tumors and high-grade serous ovarian cancer (de Jonge et al., 2014).

Phase 1 Study of ABT-767 in Advanced Solid Tumors

A phase 1 study by van der Biessen et al. (2018) investigated the safety, PK, and efficacy of ABT-767 in advanced solid tumors. This study established the recommended phase 2 dose and found that patients with BRCA1 or BRCA2 mutations, homologous recombination deficiency, and platinum sensitivity were more responsive to ABT-767 (van der Biessen et al., 2018).

properties

Product Name

ABT-767

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT767;  ABT 767;  ABT-767

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.